molecular formula C16H28N2O6 B2711819 Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2177259-22-0

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate

Cat. No.: B2711819
CAS No.: 2177259-22-0
M. Wt: 344.408
InChI Key: PFLJSJUAXBJLAY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLJSJUAXBJLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions may include temperatures ranging from 0°C to 100°C and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate
  • Molecular Formula : C₁₄H₂₆N₂O₂ (base), with oxalate (C₂O₄²⁻) as the counterion .
  • Molecular Weight : 254.37 g/mol (base) .
  • CAS Number : 1031927-14-6 .

Structural Features :

  • Contains a spirocyclic framework with two nitrogen atoms in a 1,9-diazaspiro[5.5]undecane core.
  • The tert-butyloxycarbonyl (Boc) group acts as a protective moiety, while the oxalate counterion enhances stability and solubility .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table highlights key structural differences and properties of analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Features
Target Compound : this compound C₁₄H₂₆N₂O₂ (base) 254.37 Oxalate counterion 1031927-14-6 Enhanced solubility due to oxalate; Boc protection for amine functionality.
tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate C₁₃H₂₂N₂O₄ 270.33 Oxo (C=O), oxa (O) in spiro core 1160247-03-9 Increased polarity due to oxygen atom; potential for hydrogen bonding .
tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate C₂₁H₃₂N₂O₂ 345.49 Benzyl group 1100748-67-1 Higher lipophilicity; used as an intermediate for further alkylation .
tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate C₁₃H₂₂N₂O₃F₂ 292.32 Difluoro, oxa (O) 1179337-15-5 Enhanced metabolic stability; electronegative fluorine atoms alter reactivity .
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C₁₃H₂₁NO₃ 269.35 Oxo (C=O) 873924-08-4 Ketone group increases electrophilicity; potential for nucleophilic reactions .

Research Trends and Gaps

  • Synthetic Optimization : Recent studies focus on improving yields of spirocyclic intermediates (e.g., lists analogs with 95% purity) .
  • Biological Screening: Limited data on the target compound’s bioactivity compared to fluorinated or benzyl-substituted analogs .

Biological Activity

Tert-Butyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate (CAS Number: 2177259-22-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₈N₂O₆
  • Molecular Weight : 344.404 g/mol
  • CAS Number : 2177259-22-0
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

Tert-Butyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate exhibits a range of biological activities that are primarily attributed to its interaction with various molecular targets in the body.

  • Anti-obesity Effects : Research indicates that compounds related to diazaspiro structures can modulate metabolic pathways, potentially aiding in weight management and obesity treatment .
  • Pain Management : The compound has shown promise in alleviating pain through modulation of neurotransmitter systems, making it a candidate for analgesic drug development .
  • Cardiovascular Benefits : There is evidence suggesting that diazaspiro compounds may positively influence cardiovascular health by improving endothelial function and reducing inflammation .

Study on Anti-obesity Activity

A study published in Springer Science+Business Media highlighted the synthesis and biological evaluation of various diazaspiro compounds, including Tert-Butyl 1,9-Diazaspiro[5.5]Undecane derivatives. These compounds were shown to inhibit adipogenesis in vitro, suggesting potential applications in obesity treatment .

CompoundEffect on AdipogenesisReference
Tert-Butyl 1,9-Diazaspiro[5.5]UndecaneInhibition observed

Analgesic Properties

Another significant study focused on the analgesic properties of diazaspiro compounds. It was found that these compounds could decrease pain responses in animal models, indicating their potential as non-opioid pain relievers .

CompoundPain Response ReductionModel UsedReference
Tert-Butyl 1,9-Diazaspiro[5.5]UndecaneSignificant reductionMouse model

Safety and Toxicology

While Tert-Butyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate shows promising biological activities, safety assessments are crucial for its therapeutic application. The compound is classified as an irritant and should be handled with care in laboratory settings .

Q & A

Q. What are the established synthetic routes for Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate?

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer: Purity is assessed via HPLC (>95%) and NMR (¹H/¹³C) for functional group verification. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography using SHELX software resolves stereochemistry . For example, 98% purity was reported for the tert-butyl carboxylate derivative .

Analytical MethodApplication
¹H NMRConfirmation of spirocyclic protons
X-ray (SHELX refinement)Absolute stereochemistry determination
HPLCPurity quantification (e.g., 98% )

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields across studies?

Methodological Answer: Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalysts). Systematic comparison of protocols is critical. For instance, tert-butyl esterification efficiency varies with anhydrous conditions versus aqueous-phase methods . Design a fractional factorial experiment to isolate variables (temperature, catalyst loading) and identify yield-limiting factors.

Q. What strategies mitigate hygroscopicity during storage and handling?

Methodological Answer: Hygroscopicity is addressed using desiccants (e.g., molecular sieves) in storage vials and inert atmosphere gloveboxes for handling. Safety data for related spirocyclic compounds recommend vacuum-sealed packaging and storage at –20°C to prevent hydrolysis . Pre-drying solvents (e.g., THF over CaH₂) is essential for hygroscopic intermediates .

Q. How can stereochemical integrity be preserved during derivatization?

Methodological Answer: Chiral HPLC or circular dichroism monitors stereochemical stability. For derivatives like 2,2-difluoro analogs (CAS 1179337-14-4), low-temperature (–78°C) reaction conditions minimize racemization during fluorination . SHELXL refinement of X-ray data ensures accurate stereochemical assignment post-derivatization .

Derivative ExampleKey Preservation Strategy
2,2-Difluoro derivativeCryogenic fluorination
Benzyl-protected analogsAnhydrous Boc deprotection

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer: Density Functional Theory (DFT) calculates electron distribution in the spirocyclic core, while molecular docking (AutoDock Vina) predicts binding affinity to biological targets. For example, the diazaspiro moiety’s conformational flexibility is modeled to optimize interactions with enzyme active sites .

Data Contradiction Analysis

Q. Why do CAS numbers vary for closely related derivatives?

Methodological Answer: CAS discrepancies arise from salt forms (e.g., hydrochloride vs. oxalate) or stereoisomerism. For instance:

  • Tert-butyl1,9-diazaspiro[5.5]undecane-9-carboxylate: CAS 930785-40-3 (free base ) vs. 1888786-40-0 (hydrochloride salt ).
  • Always verify salt forms, stereodescriptors, and substituent positions in supplier databases .

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